N-[(cyanoamino)(imino)methyl]-4-methylbenzenesulfonamide
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Overview
Description
N-[(cyanoamino)(imino)methyl]-4-methylbenzenesulfonamide, commonly known as SM-934, is a synthetic compound that has been studied for its potential therapeutic applications. It belongs to the class of sulfonamide compounds, which are known for their diverse biological activities.
Mechanism of Action
The exact mechanism of action of SM-934 is not fully understood, but it is believed to involve the inhibition of the NF-κB signaling pathway, which plays a key role in the regulation of inflammatory and immune responses. SM-934 has also been shown to activate the AMPK signaling pathway, which is involved in the regulation of energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects:
Studies have shown that SM-934 can reduce inflammation and tissue damage in animal models of inflammatory diseases such as rheumatoid arthritis, colitis, and multiple sclerosis. It has also been shown to improve glucose tolerance and insulin sensitivity in obese mice, suggesting a potential application in the treatment of type 2 diabetes.
Advantages and Limitations for Lab Experiments
One of the advantages of SM-934 is its high purity and stability, which makes it suitable for use in laboratory experiments. However, its low solubility in water and some organic solvents can make it difficult to work with in certain applications. Additionally, further studies are needed to fully understand its safety profile and potential side effects.
Future Directions
There are several potential future directions for research on SM-934. One area of interest is its potential application in the treatment of cancer, as it has been shown to inhibit the growth and metastasis of certain types of cancer cells. Another area of interest is its potential as a neuroprotective agent, as it has been shown to reduce inflammation and oxidative stress in the brain. Additionally, further studies are needed to optimize its pharmacokinetic properties and to develop more effective formulations for clinical use.
Synthesis Methods
The synthesis of SM-934 involves the reaction of 4-methylbenzenesulfonyl chloride with cyanoacetamide and ammonium acetate. The resulting product is then treated with hydrochloric acid to obtain SM-934 in high yield and purity.
Scientific Research Applications
SM-934 has been extensively studied for its anti-inflammatory and immunomodulatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as to suppress the activation of immune cells such as T cells and macrophages. These properties make it a promising candidate for the treatment of various inflammatory and autoimmune diseases.
properties
IUPAC Name |
1-cyano-2-(4-methylphenyl)sulfonylguanidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2S/c1-7-2-4-8(5-3-7)16(14,15)13-9(11)12-6-10/h2-5H,1H3,(H3,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAOFSZCSLCYFGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(N)NC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C(\N)/NC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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